molecular formula C4H8FN B12868657 (2S)-3-Fluoro-2-methyl-azetidine

(2S)-3-Fluoro-2-methyl-azetidine

Cat. No.: B12868657
M. Wt: 89.11 g/mol
InChI Key: UXEHOOOMCCXWNZ-WUCPZUCCSA-N
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Description

(2S)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of a fluorine atom and a methyl group attached to the azetidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Fluoro-2-methyl-azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-azetidine and a fluorinating agent.

    Fluorination: The key step involves the introduction of the fluorine atom. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions.

    Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Fluoro-2-methyl-azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

Scientific Research Applications

(2S)-3-Fluoro-2-methyl-azetidine has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-Fluoro-2-methyl-pyrrolidine
  • (2S)-3-Fluoro-2-methyl-piperidine
  • (2S)-3-Fluoro-2-methyl-aziridine

Uniqueness

(2S)-3-Fluoro-2-methyl-azetidine is unique due to its specific ring structure and the presence of both a fluorine atom and a methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

(2S)-3-fluoro-2-methylazetidine

InChI

InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4?/m0/s1

InChI Key

UXEHOOOMCCXWNZ-WUCPZUCCSA-N

Isomeric SMILES

C[C@H]1C(CN1)F

Canonical SMILES

CC1C(CN1)F

Origin of Product

United States

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